Superior and More Prolonged Systemic Exposure: Erythromycin Propionate Achieves Several-Fold Higher Serum Levels Than Erythromycin Base
In a direct head-to-head crossover study in human volunteers, erythromycin propionate demonstrated serum levels that were 'several times higher' than those achieved with erythromycin base following multiple oral dosing [1]. Griffith et al. confirmed that the propionate ester provides both earlier attainment and more prolonged maintenance of therapeutic blood concentrations compared to the parent base [2]. This finding is consistent with the structural rationale established by Stephens and Conine, who demonstrated that erythromycin esters with fatty acid chains of 2–4 carbon atoms—the propionate ester containing a 3-carbon chain—yield the highest blood levels among all tested derivatives, outperforming esters with longer carbon backbones [3].
| Evidence Dimension | Oral bioavailability—peak serum concentration |
|---|---|
| Target Compound Data | Serum levels 'several times higher' than erythromycin base; highest among all tested fatty acid esters (C2–C4 range) |
| Comparator Or Baseline | Erythromycin base |
| Quantified Difference | Several-fold higher serum concentrations; earlier and more prolonged therapeutic levels |
| Conditions | Human volunteers; multiple oral dosing regimen; cross-over study design; Sarcina lutea cup-plate bioassay |
Why This Matters
For procurement, this evidence justifies selection of erythromycin propionate when reliable and sustained systemic antibiotic exposure is required, particularly in oral formulations where erythromycin base would yield inadequate or unpredictable bioavailability.
- [1] Blough HA, Hall WH, Hong L. Serum levels and clinical results with erythromycin propionate. Am J Med Sci. 1960;239:539–547. View Source
- [2] Griffith RS, Stephens VC, Wolfe RN, Boniece WS, Lee CC. Laboratory and clinical studies with erythromycin propionate. Antibiot Med Clin Ther. 1960;7:291–301. View Source
- [3] Stephens VC, Conine JW. Esters of erythromycin—III. Esters of low molecular weight aliphatic acids. Antibiot Annu. 1959–1960;7:346–353. View Source
